molecular formula C18H31NO B14320808 Phenol, 2-[(undecylamino)methyl]- CAS No. 109972-91-0

Phenol, 2-[(undecylamino)methyl]-

Cat. No.: B14320808
CAS No.: 109972-91-0
M. Wt: 277.4 g/mol
InChI Key: NMMORGRWVPEJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(undecylamino)methyl]- is an organic compound with the molecular formula C18H31NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an undecylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(undecylamino)methyl]- typically involves the reaction of phenol with an undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(undecylamino)methyl]- may involve more advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(undecylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenols.

Scientific Research Applications

Phenol, 2-[(undecylamino)methyl]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[(undecylamino)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-: A methyl-substituted derivative of phenol with different chemical properties and applications.

    Phenol, 4-[(undecylamino)methyl]-:

Uniqueness

Phenol, 2-[(undecylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

109972-91-0

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(undecylamino)methyl]phenol

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-13-10-11-14-18(17)20/h10-11,13-14,19-20H,2-9,12,15-16H2,1H3

InChI Key

NMMORGRWVPEJKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.